1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea is a complex organic compound that features a benzodioxin ring fused with an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Imidazolidinone Moiety: This involves the reaction of phenylethylamine with methyl isocyanate, followed by cyclization to form the imidazolidinone ring.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxin and imidazolidinone moieties through an acylation reaction using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory cascade and modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the imidazolidinone moiety.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin ring but with a different functional group.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea is unique due to its combination of the benzodioxin and imidazolidinone moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H24N4O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O6/c1-23(10-9-15-5-3-2-4-6-15)20(29)27(22(31)26-23)14-19(28)25-21(30)24-16-7-8-17-18(13-16)33-12-11-32-17/h2-8,13H,9-12,14H2,1H3,(H,26,31)(H2,24,25,28,30) |
InChI Key |
QMJTZAJBTIDGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC(=O)NC2=CC3=C(C=C2)OCCO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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